Tert-butyl 6'-amino-5'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Tert-butyl 6’-amino-5’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6’-amino-5’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and pyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6’-amino-5’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted spiro compounds.
Scientific Research Applications
Tert-butyl 6’-amino-5’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl 6’-amino-5’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another spiro compound with similar structural features.
Tert-butyl 1-indolecarboxylate: A related compound used in organic synthesis.
Uniqueness
Tert-butyl 6’-amino-5’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate stands out due to its unique combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
tert-butyl 6'-amino-5'-cyano-1,2'-dimethyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C20H21N3O4/c1-11-15(17(24)27-19(2,3)4)20(13(10-21)16(22)26-11)12-8-6-7-9-14(12)23(5)18(20)25/h6-9H,22H2,1-5H3 |
InChI Key |
OUCLONUIXIGXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)C)C(=C(O1)N)C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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